molecular formula C13H10N2OS B3270280 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine CAS No. 52333-80-9

2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270280
CAS No.: 52333-80-9
M. Wt: 242.3 g/mol
InChI Key: RCWZTQRUJOVXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of fused heterocyclic systems is a burgeoning area of contemporary chemical research, offering a rich playground for the synthesis of molecules with intricate three-dimensional structures and potent biological activities. The oxazolo[4,5-b]pyridine (B1248351) core, in particular, represents a privileged scaffold in the design of advanced organic molecules.

Fused heterocyclic systems are organic compounds in which at least one heterocyclic ring is fused to another ring, which can be either carbocyclic or another heterocyclic ring. This fusion of rings results in rigid molecular frameworks with well-defined spatial arrangements of atoms, a feature that is highly desirable in the design of molecules that can selectively bind to biological macromolecules such as proteins and nucleic acids.

The significance of fused heterocycles in modern chemistry is underscored by their widespread presence in a vast number of natural products and synthetic compounds with diverse applications. nih.gov Their utility spans from pharmaceuticals and agrochemicals to materials science, where they are employed as organic light-emitting diodes (OLEDs), sensors, and catalysts. The unique electronic and steric properties conferred by the fusion of different ring systems allow for the fine-tuning of a molecule's reactivity, solubility, and bioavailability.

Among the myriad of fused heterocyclic systems, oxazolo[4,5-b]pyridine derivatives have garnered considerable attention due to their versatile chemical nature and significant biological potential. The fusion of an oxazole (B20620) ring with a pyridine (B92270) ring creates a unique scaffold that combines the chemical features of both parent heterocycles. This arrangement provides a platform for the construction of complex molecular architectures with diverse functionalities.

The oxazolo[4,5-b]pyridine core is an attractive building block in organic synthesis due to the multiple sites available for functionalization. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxazole ring offers opportunities for various chemical transformations. This versatility allows chemists to synthesize libraries of derivatives with tailored properties for specific applications. Research has shown that derivatives of this scaffold exhibit a range of biological activities, including antibacterial and anti-inflammatory properties. nih.gov

The specific compound, 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine, introduces a substituted phenyl ring at the 2-position of the oxazolo[4,5-b]pyridine scaffold. The presence of the methylthio group on the phenyl ring adds another layer of chemical functionality and potential for interaction with biological targets. The sulfur atom in the methylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the binding affinity of the molecule to its target.

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the broader class of 2-aryl-oxazolo[4,5-b]pyridines. Compounds in this class have been investigated for their potential as therapeutic agents. The synthesis of such derivatives typically involves the condensation of 2-amino-3-hydroxypyridine (B21099) with a substituted benzoic acid. researchgate.net

Table 1: Physicochemical Properties of Related Oxazolo[4,5-b]pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Oxazolo[4,5-b]pyridine273-51-8C6H4N2O120.11
2-(Methylthio)oxazolo[4,5-b]pyridine169205-95-2C7H6N2OS166.20

The derivatization of a lead compound is a critical step in the drug discovery process, aimed at optimizing its pharmacological profile. For this compound, the primary objectives of derivatization research would likely focus on several key areas:

Enhancement of Biological Activity: Modifications to the core structure could be made to improve its potency and efficacy against a specific biological target. This could involve altering the substituents on the phenyl ring or modifying the oxazolo[4,5-b]pyridine scaffold itself.

Improvement of Pharmacokinetic Properties: Derivatization can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For instance, introducing polar groups could enhance water solubility and bioavailability.

Exploration of Structure-Activity Relationships (SAR): By systematically synthesizing and testing a series of derivatives, researchers can elucidate the key structural features responsible for the compound's biological activity. This knowledge is invaluable for the rational design of more effective analogs.

Given the general interest in oxazolo[4,5-b]pyridine scaffolds, future research on this compound would likely involve the synthesis of a variety of analogs to explore their potential in areas such as antibacterial and anticancer therapy. The methylthio group, in particular, offers a handle for further chemical modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which could lead to compounds with altered biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-17-11-7-3-2-5-9(11)13-15-12-10(16-13)6-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWZTQRUJOVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 2 Methylthio Phenyl Oxazolo 4,5 B Pyridine and Its Structural Analogs

Direct Cyclization Approaches for Oxazolo[4,5-b]pyridine (B1248351) Core Formation

Direct cyclization strategies are often favored for their efficiency, typically involving the reaction of a substituted pyridine (B92270) precursor with a suitable cyclizing agent to construct the oxazole (B20620) ring in a single key step.

Condensation Reactions Utilizing 2-Amino-3-hydroxypyridine (B21099) Precursors

A primary and well-established method for the synthesis of the 2-substituted oxazolo[4,5-b]pyridine scaffold is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivatives. nih.govresearchgate.net This reaction forms the oxazole ring by creating an amide bond followed by cyclization and dehydration. In the context of synthesizing 2-(2-(methylthio)phenyl)oxazolo[4,5-b]pyridine, this would involve the reaction of 2-amino-3-hydroxypyridine with 2-(methylthio)benzoic acid.

The general mechanism proceeds through the initial formation of an N-(3-hydroxypyridin-2-yl)-2-(methylthio)benzamide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl and amide groups, leads to the formation of the oxazole ring. This step is often facilitated by heat or the use of a dehydrating agent. The versatility of this method allows for the synthesis of a wide array of 2-aryl-oxazolo[4,5-b]pyridines by simply varying the substituted benzoic acid reactant.

A similar approach has been used for the synthesis of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine, which involves the reaction of an aminopyridine precursor to form an intermediate that is then treated with a methylthiol source to yield the final product. smolecule.com

Table 1: Examples of Condensation Reactions for Oxazolo[4,5-b]pyridine Synthesis This table is generated based on data from analogous reactions.

2-aminopyridine Precursor Carboxylic Acid/Derivative Product Reference
2-amino-3-hydroxypyridine Substituted benzoic acids 2-(Substituted phenyl)oxazolo[4,5-b]pyridines nih.gov
2-aminopyridine Chloroacetyl chloride 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine (after further steps) smolecule.com

Acid-Catalyzed Cyclization Protocols

To enhance the efficiency of the condensation and cyclization process, various acid catalysts are employed. These catalysts facilitate both the initial amidation and the subsequent dehydration step, often allowing the reaction to proceed under milder conditions or with improved yields.

Commonly used acid catalysts for the synthesis of 2-substituted oxazolo[4,5-b]pyridines include:

Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent and a strong acid, making it highly effective in promoting the cyclization of N-(3-hydroxypyridin-2-yl) amides. researchgate.netccsenet.org It acts as both a solvent and a catalyst at elevated temperatures. The synthesis of various 2-aryl-oxazolo[4,5-b]pyridines has been successfully achieved using PPA. researchgate.net

Polyphosphate Ester (PPE): Similar to PPA, PPE is an effective condensing agent for these types of cyclizations.

Silica-Supported Perchloric Acid (HClO₄·SiO₂): This solid-supported catalyst offers several advantages, including ease of handling, reusability, and milder reaction conditions. researchgate.net It has been successfully used in a one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.net The use of such heterogeneous catalysts simplifies the workup procedure and aligns with green chemistry principles.

Table 2: Acid Catalysts in Oxazolo[4,5-b]pyridine Synthesis

Catalyst Precursors Conditions Advantages Reference
Polyphosphoric Acid (PPA) 5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acid Heating Strong dehydrating agent, good yields researchgate.net
Silica-Supported Perchloric Acid (HClO₄·SiO₂) 2-amino-3-hydroxypyridine, substituted benzoic acids Ambient temperature Reusable catalyst, simple workup, short reaction times researchgate.net

One-Pot Synthetic Strategies for Direct Assembly

For instance, the use of silica-supported perchloric acid allows for an efficient one-pot benzoylation and subsequent cyclization to form 2-(substituted phenyl)oxazolo[4,5-b]pyridines under ambient conditions. researchgate.net This strategy avoids the isolation of the intermediate amide, thereby streamlining the synthesis. Such methodologies are not only efficient but also often more environmentally friendly.

Multi-Step Linear Synthetic Routes Incorporating the Methylthio-Phenyl Moiety

In contrast to direct cyclization, multi-step linear syntheses involve the construction of a more complex precursor that already contains the desired 2-(methylthio)phenyl group, followed by a final cyclization step to form the oxazolo[4,5-b]pyridine ring.

Precursor Synthesis and Functional Group Interconversions

The key to a successful multi-step synthesis is the efficient preparation of the necessary precursors. For the synthesis of this compound, this would involve the synthesis of an appropriately functionalized pyridine derivative. A plausible key intermediate is N-(3-hydroxypyridin-2-yl)-2-(methylthio)benzamide.

The synthesis of this intermediate can be achieved by reacting 2-amino-3-hydroxypyridine with 2-(methylthio)benzoyl chloride. The latter can be prepared from 2-(methylthio)benzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Alternatively, functional group interconversions can be employed. For example, one could start with a precursor having a different functional group at the 2-position of the phenyl ring and convert it to the methylthio group at a later stage.

Late-Stage Cyclization for Fused Ring Formation

Late-stage cyclization is a powerful strategy where the fused heterocyclic ring is formed towards the end of the synthetic sequence. In this approach, a precursor such as N-(3-hydroxypyridin-2-yl)-2-(methylthio)benzamide is first synthesized and purified. This intermediate is then subjected to cyclization conditions to form the final oxazolo[4,5-b]pyridine ring.

The cyclization of this amide intermediate can be induced by thermal means or, more commonly, by using a dehydrating agent. Reagents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or Burgess reagent can be effective in promoting this intramolecular dehydration. This method allows for greater control over the final product and can be advantageous when dealing with sensitive functional groups that might not be compatible with the conditions of a one-pot reaction. The synthesis of related benzoxazinones and benzoxazepinones has been achieved through the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using PPA and Lewis acids. ias.ac.in

Modern Catalyst-Mediated Protocols for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has increasingly relied on catalyst-mediated reactions to improve the efficiency, selectivity, and environmental footprint of complex molecule synthesis. The construction of the oxazolo[4,5-b]pyridine system has benefited significantly from these advancements, particularly through the use of transition metals and Lewis acids.

Transition metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are crucial steps in the assembly of heterocyclic systems like oxazolo[4,5-b]pyridine. Palladium-catalyzed reactions, in particular, have been employed for the functionalization and construction of this scaffold.

One key application is the Heck reaction, which can be used to introduce substituents onto the pyridine ring of the oxazolo[4,5-b]pyridine core. For instance, a carboxylic acid moiety has been successfully introduced onto the pyridine framework by performing a Heck reaction between a 6-bromooxazolo[4,5-b]pyridine derivative and methyl acrylate, using palladium acetate and tri-o-tolylphosphine as the catalytic system. clockss.org This demonstrates the utility of palladium catalysis for the late-stage functionalization of a pre-formed oxazolo[4,5-b]pyridine ring system.

Furthermore, palladium-catalyzed direct C–H bond functionalization has emerged as a sophisticated strategy for both building and functionalizing complex heterocyclic systems. This methodology has been used to construct a tricyclic oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffold. The same catalytic approach was then used to achieve a subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides. rsc.org A significant advantage of this method is its selectivity, which can preserve reactive sites, such as a chlorine atom on the pyridine moiety, allowing for further, late-stage modifications. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Oxazolo[4,5-b]pyridine Synthesis

Reaction Type Substrate Catalyst/Reagents Product Yield Reference
Heck Reaction 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile Palladium acetate (1%), tri-o-tolylphosphine, methyl acrylate, DMF Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate 74% clockss.org

Lewis acid catalysis plays a vital role in promoting cyclization and condensation reactions necessary for the formation of heterocyclic rings by activating electrophiles. In the context of oxazolo[4,5-b]pyridine synthesis, Lewis acids can facilitate the crucial ring-closing step.

An efficient protocol for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst. researchgate.net This method offers advantages such as high conversion, simple workup procedures, ambient reaction conditions, and short reaction times. researchgate.net Acetic acid has also been reported to act as both a solvent and a Lewis acid catalyst in the synthesis of the related isoxazolo[5,4‐b]pyridines. researchgate.net

Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester derivative (PPSE) are frequently used as condensation reagents in the synthesis of oxazolo[4,5-b]pyridines. clockss.orgresearchgate.net For example, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of PPSE affords the corresponding 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivative in high yield. clockss.org While PPA and PPSE are strong Brønsted acids, their function in these condensations involves the activation of carboxylic acids, a role characteristic of Lewis acid behavior. Additionally, tin(IV) chloride (SnCl₄), a classic Lewis acid, has been used for the deprotection of N,N′-bis-Boc guanidines in the synthesis of functionalized oxazolo[4,5-b]pyridine derivatives. researchgate.net

Microwave-Assisted Synthetic Techniques for Optimized Reaction Conditions

Microwave-assisted synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of oxazolo[4,5-b]pyridine and its derivatives has been significantly optimized using this technology.

A rapid method for preparing 2-substituted oxazolo[4,5-b]pyridines involves the microwave-assisted direct condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. researchgate.net This approach dramatically reduces reaction times compared to traditional thermal methods. Microwave irradiation has also been employed in the synthesis of related heterocyclic systems, such as isoxazolo[5,4-b]pyridines, through one-pot tandem reactions in water, highlighting the potential for developing environmentally friendly protocols. nih.gov

Furthermore, microwave assistance has been integrated into combinatorial synthesis workflows. A versatile route to a 40-membered library of 2-long alkyl chain substituted azole[4,5-b]pyridines was developed using both monomode and multimode microwave ovens, demonstrating the scalability and high-throughput potential of this technique. researchgate.net In the solid-phase synthesis of the analogous thiazolo[4,5-b]pyridine scaffold, microwave irradiation was used to facilitate the Friedländer protocol for the construction of the pyridine ring. nih.gov

Table 2: Microwave-Assisted Synthesis of Oxazolo[4,5-b]pyridine and Related Heterocycles

Product Scaffold Reactants Conditions Key Advantage Reference
2-Substituted Oxazolo[4,5-b]pyridines 2-Amino-3-hydroxypyridine, Carboxylic acids Microwave irradiation Fast reaction times researchgate.net
Isoxazolo[5,4-b]pyridines Multi-component reaction Microwave irradiation in water Green synthesis, no catalyst nih.gov
Thiazolo[4,5-b]pyridines Thiazole resin, α,β-unsaturated ketones Microwave irradiation (Friedländer protocol) Enabling solid-phase synthesis nih.gov

Solid-Phase Synthesis Strategies for Derivatization

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries for drug discovery and other applications. By anchoring a starting material to a solid support, reagents can be used in excess and purification is simplified to washing the resin. While direct examples for this compound are not prominent, strategies developed for closely related scaffolds are highly relevant.

Regioselective Synthesis Considerations for this compound

The regiochemical outcome of a synthetic sequence is critical for obtaining the desired isomer of a substituted heterocycle. For the oxazolo[4,5-b]pyridine system, this involves controlling the formation of the fused rings and the placement of substituents on both the pyridine and any appended phenyl rings.

The synthesis of isoxazolo[4,5-b]pyridines, a related scaffold, highlights key regioselective challenges. The construction can proceed either by annulating an isoxazole (B147169) ring onto a pyridine precursor or by forming a pyridine ring onto an existing isoxazole. nih.govbeilstein-journals.org The choice of starting materials and reaction conditions dictates which isomer is formed. For example, starting with readily available 2-chloro-3-nitropyridines allows for the synthesis of isoxazolo[4,5-b]pyridines via an intramolecular nucleophilic substitution of the nitro group, which precisely controls the fusion of the isoxazole ring. nih.gov

Controlling the placement of functional groups on the pre-formed oxazolo[4,5-b]pyridine scaffold is essential for structure-activity relationship (SAR) studies. nih.gov The inherent reactivity of the pyridine and oxazole rings, along with any existing substituents, governs the regioselectivity of further functionalization.

Strategic placement of directing groups or use of selectively reactive positions is a common approach. For instance, starting with 2-amino-5-bromo-3-hydroxypyridine ensures that a bromine atom is present at the 6-position of the final oxazolo[4,5-b]pyridine product. clockss.org This bromine atom can then serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce substituents specifically at that position. clockss.org

Palladium-catalyzed direct C-H functionalization offers a more advanced method for regioselective substitution. In the synthesis of an oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine system, the methodology was selective for the C-2 position of the oxazole ring. rsc.org Crucially, this selective functionalization left a chlorine atom on the pyridine moiety untouched, providing an orthogonal site for subsequent modifications. rsc.org This ability to selectively functionalize one position while preserving another is a powerful tool for controlling the substitution pattern of the final molecule.

Regiochemical Aspects of Phenyl Ring Introduction

The introduction of the 2-(methylthio)phenyl group at the 2-position of the oxazolo[4,5-b]pyridine core is achieved with a high degree of regioselectivity. This is primarily dictated by the inherent reactivity of the starting materials, most commonly 2-amino-3-hydroxypyridine and a corresponding benzoic acid derivative.

The principal and most widely employed method for the synthesis of 2-aryloxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. In the case of this compound, the reaction involves the condensation of 2-amino-3-hydroxypyridine with 2-(methylthio)benzoic acid. This reaction is typically facilitated by a condensing agent, such as polyphosphoric acid (PPA) or a silica-supported acid catalyst, under thermal conditions. researchgate.netnih.gov

The mechanism of this reaction inherently controls the regiochemical outcome. The initial step involves the acylation of the more nucleophilic amino group of 2-amino-3-hydroxypyridine by the carboxylic acid. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl, and subsequent dehydration to form the stable oxazole ring.

The fixed positions of the amino and hydroxyl groups on the pyridine ring (at C2 and C3, respectively) ensure that the cyclization can only proceed in one manner, leading exclusively to the formation of the oxazolo[4,5-b]pyridine ring system. Consequently, the phenyl group from the benzoic acid is unequivocally positioned at the 2-position of this fused heterocyclic system.

The potential for the formation of the isomeric oxazolo[5,4-b]pyridine ring system would necessitate starting with 3-amino-4-hydroxypyridine. Therefore, the choice of 2-amino-3-hydroxypyridine as the starting material is the determining factor for the regioselective synthesis of the oxazolo[4,5-b]pyridine isomer. nih.govsmolecule.com

The table below illustrates the specific reactants and the resulting regiochemically defined product in the synthesis of this compound.

Starting Material 1Starting Material 2ProductRegiochemical Outcome
2-Amino-3-hydroxypyridine2-(Methylthio)benzoic acidThis compoundExclusive formation of the oxazolo[4,5-b]pyridine isomer

Research into the synthesis of various 2-phenyloxazolo[4,5-b]pyridine derivatives has consistently demonstrated this high level of regioselectivity. Studies employing a range of substituted benzoic acids have all reported the formation of the corresponding 2-substituted oxazolo[4,5-b]pyridines without the detection of isomeric byproducts that would arise from an alternative cyclization pathway. researchgate.netresearchgate.net The presence of the methylthio group on the phenyl ring does not alter this fundamental reactivity, and the condensation proceeds to yield the desired product with high fidelity.

Advanced Chemical Transformations and Reactivity Profile of 2 2 Methylthio Phenyl Oxazolo 4,5 B Pyridine

Functionalization Reactions of the Methylthio Moiety

The sulfur atom of the methylthio group is a key site for chemical modification, enabling a range of transformations including oxidation, nucleophilic displacement, and reduction.

The oxidation of the methylthio group offers a direct route to the corresponding sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The oxidation of sulfides is a fundamental transformation, and various reagents are available to achieve this conversion selectively. researchgate.net For aryl sulfides, reagents like hydrogen peroxide are commonly employed, often under mild, transition-metal-free conditions to promote green chemistry principles. nih.govresearchgate.net The reaction can be highly selective, yielding sulfoxides with minimal over-oxidation to sulfones by controlling reaction parameters such as time, temperature, and the amount of oxidant. nih.gov

For the conversion to sulfones, stronger oxidizing conditions or catalytic systems, such as those involving sodium tungstate, can be utilized. researchgate.net These oxidative transformations significantly alter the electronic properties of the sulfur-containing substituent, which can influence the biological activity and physical properties of the molecule.

Table 1: Oxidative Transformations of the Methylthio Group

Transformation Product Typical Reagents
Sulfide to Sulfoxide (B87167) 2-(2-(Methylsulfinyl)phenyl)oxazolo[4,5-b]pyridine Hydrogen Peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA)
Sulfide to Sulfone 2-(2-(Methylsulfonyl)phenyl)oxazolo[4,5-b]pyridine Excess Hydrogen Peroxide (H₂O₂), Sodium Tungstate (Na₂WO₄)

This table represents typical transformations for aryl methyl sulfides; specific experimental data for 2-(2-(methylthio)phenyl)oxazolo[4,5-b]pyridine was not available in the search results.

The methylthio group and its oxidized derivatives, the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups, can act as leaving groups in nucleophilic substitution reactions. Dialkyl sulfides are known to be effective nucleofuges, facilitating their displacement by other nucleophiles. nih.gov This reactivity allows for the introduction of a wide array of functional groups at the 2-position of the phenyl ring. The sulfoxide and particularly the sulfone are better leaving groups than the sulfide, enhancing the susceptibility of the aromatic carbon to nucleophilic attack. These displacement reactions are crucial for the synthesis of derivatives that are otherwise difficult to access.

Reductive dethiomethylation involves the removal of the methylthio group and its replacement with a hydrogen atom. This transformation is typically achieved using reducing agents such as Raney nickel or other desulfurization methods. This reaction is useful for synthesizing the parent 2-phenyloxazolo[4,5-b]pyridine (B2659608) from its methylthio-substituted precursor, providing a route to compounds where the sulfur moiety is no longer required.

Reactions at the Pendant Phenyl Substituent

The pendant phenyl ring provides another handle for chemical modification through reactions characteristic of aromatic systems.

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto the phenyl ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions on the 2-(methylthio)phenyl group is directed by the existing substituents. The methylthio group is an ortho-, para-directing group, which influences the position of the incoming electrophile. The reaction involves the attack of an electrophile on the aromatic ring to form a cationic intermediate, known as a benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Typical Reagents Product Substituent
Nitration NO₂⁺ HNO₃, H₂SO₄ -NO₂
Halogenation Br⁺, Cl⁺ Br₂, FeBr₃ or Cl₂, AlCl₃ -Br, -Cl
Sulfonation SO₃ Fuming H₂SO₄ -SO₃H

This table outlines general electrophilic aromatic substitution reactions. The specific outcomes for this compound would depend on the directing effects of the substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize this chemistry, the pendant phenyl ring of this compound must first be halogenated, for example, through electrophilic aromatic substitution. The resulting aryl halide can then participate in various cross-coupling reactions.

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound, is a widely used method for creating biaryl structures. semanticscholar.orgresearchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.org Other notable palladium-catalyzed reactions include the Heck, Stille, and Sonogashira couplings, which allow for the introduction of alkene, organotin, and alkyne moieties, respectively. These reactions provide extensive possibilities for elaborating the molecular structure. mdpi.com The use of pyridine (B92270) sulfinates has also emerged as an effective strategy in palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.orgtcichemicals.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(2-(Methylsulfinyl)phenyl)oxazolo[4,5-b]pyridine
2-(2-(Methylsulfonyl)phenyl)oxazolo[4,5-b]pyridine

Reactivity of the Oxazolo[4,5-b]pyridine (B1248351) Heterocyclic Core

The reactivity of the oxazolo[4,5-b]pyridine system is characterized by the distinct chemical properties of its fused pyridine and oxazole (B20620) rings. The pyridine ring is inherently electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. Conversely, the oxazole ring can exhibit its own unique reactivity, including susceptibility to ring-opening reactions under certain conditions.

The pyridine ring within the oxazolo[4,5-b]pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is a common feature of pyridine chemistry. When such reactions do occur on an unsubstituted pyridine, they typically require forcing conditions and proceed at the 3- and 5-positions (meta to the nitrogen atom), which are less deactivated than the 2-, 4-, and 6-positions.

In the context of substituted oxazolo[4,5-b]pyridines, studies on analogous compounds have shown that electrophilic substitution preferentially occurs on a more activated aromatic substituent if one is present. For instance, in the case of 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have been shown to occur exclusively at the 5-position of the electron-rich thiophene (B33073) ring, leaving the oxazolo[4,5-b]pyridine core untouched. researchgate.net This suggests that for this compound, electrophilic attack would likely favor the substituted phenyl ring, which is activated by the methylthio group, rather than the deactivated pyridine ring.

Table 1: Electrophilic Substitution Reactions on a 2-Aryl-Substituted Oxazolo[4,5-b]pyridine Analog
SubstrateReagentReaction TypePosition of Substitution
2-(2-Thienyl)oxazolo[4,5-b]pyridineHNO₃/H₂SO₄Nitration5-position of thiophene ring
2-(2-Thienyl)oxazolo[4,5-b]pyridineBr₂/AcOHBromination5-position of thiophene ring
2-(2-Thienyl)oxazolo[4,5-b]pyridineVilsmeier-Haack (POCl₃/DMF)Formylation5-position of thiophene ring
2-(2-Thienyl)oxazolo[4,5-b]pyridine(CH₃CO)₂OAcylation5-position of thiophene ring

The electron-deficient nature of the pyridine ring makes the oxazolo[4,5-b]pyridine core susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (the 5- and 7-positions). This reactivity can be enhanced by the presence of electron-withdrawing groups on the pyridine ring or through the formation of an N-oxide.

The lone pair of electrons on the pyridine nitrogen atom in the oxazolo[4,5-b]pyridine ring system is available for reaction with electrophiles, leading to the formation of quaternary pyridinium (B92312) salts. This N-alkylation is a common reaction for pyridine and its derivatives.

The quaternization of 2-(2-thienyl)oxazolo[4,5-b]pyridine with methyl iodide in benzene (B151609) has been reported, demonstrating the accessibility of the pyridine nitrogen for alkylation. researchgate.net This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the reactivity of the heterocyclic system, making the pyridine ring even more susceptible to nucleophilic attack.

Table 2: Quaternization of a 2-Aryl-Substituted Oxazolo[4,5-b]pyridine Analog
SubstrateReagentSolventProduct
2-(2-Thienyl)oxazolo[4,5-b]pyridineMethyl iodide (CH₃I)BenzeneN-methyl-2-(2-thienyl)oxazolo[4,5-b]pyridinium iodide

The oxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions. In related isoxazolo[4,5-b]pyridine (B12869654) systems, base-promoted ring opening of the isoxazole (B147169) moiety has been observed. nih.gov For example, the treatment of certain 3-formylisoxazolo[4,5-b]pyridines with potassium carbonate led to decarbonylation and subsequent isoxazole ring opening. beilstein-journals.org Although this is an isoxazole rather than an oxazole system, it highlights the potential for cleavage of the five-membered heterocyclic ring under basic conditions. The stability of the oxazole ring in this compound towards various reagents remains an area for further investigation.

Cyclization Reactions for Fused and Spirocyclic System Formation

The oxazolo[4,5-b]pyridine scaffold can serve as a building block for the synthesis of more complex fused and spirocyclic systems. While there are no specific examples starting from this compound, related synthetic strategies demonstrate the potential for such transformations. For instance, the synthesis of fused thiazolo[4,5-b]pyridines has been achieved through intramolecular nucleophilic substitution of a nitro group on a pyridine ring, leading to the formation of a new fused ring. dmed.org.ua Furthermore, multi-component reactions under microwave irradiation have been employed to construct polycyclic-fused isoxazolo[5,4-b]pyridines, showcasing a modern approach to building molecular complexity from simpler precursors. nih.gov These methodologies suggest that the oxazolo[4,5-b]pyridine core could potentially undergo annulation reactions at various positions, given the appropriate functionalization.

Mechanistic Insights and Theoretical Investigations into the Reactivity of 2 2 Methylthio Phenyl Oxazolo 4,5 B Pyridine

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights that are often difficult to obtain through experimental means alone. For 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine, these methods can illuminate potential reaction pathways and the factors governing its reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometries of reactants, transition states, and products, as well as their corresponding energies. For this compound, DFT calculations can be instrumental in mapping out potential energy surfaces for various reactions.

Researchers can employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to optimize the geometries of stationary points along a proposed reaction coordinate. rsc.org This allows for the calculation of activation energies and reaction enthalpies, which are critical in determining the feasibility and selectivity of a reaction. For instance, in a potential oxidation reaction at the sulfur atom of the methylthio group, DFT could be used to compare the energy barriers for different oxidizing agents, thus predicting the most efficient reagent.

Furthermore, DFT can be used to study the regioselectivity of reactions, such as electrophilic aromatic substitution on the phenyl ring or nucleophilic attack on the oxazolopyridine core. By calculating the energies of the different possible intermediates, the most likely reaction pathway can be identified. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate 1+5.2
Transition State 2+18.7
Products-15.6

This table represents a hypothetical energy profile for a two-step reaction, illustrating the type of data that can be obtained from DFT studies.

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl and oxazolopyridine rings, MD simulations are invaluable for conformational analysis.

By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This information is crucial because the reactivity of a molecule can be highly dependent on its conformation. For example, a particular conformation might be required for a catalytic active site to bind effectively.

MD simulations can also be used to study the behavior of the molecule in different solvent environments, providing a more realistic model of reaction conditions. The explicit inclusion of solvent molecules can reveal their role in stabilizing or destabilizing reactants, intermediates, and transition states.

The electronic properties of a molecule are key to its reactivity. DFT calculations can provide detailed information about the electron density, molecular orbitals (such as the HOMO and LUMO), and the distribution of charges within this compound and its reactive intermediates. rsc.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal the nature of the bonding and the charge distribution in a molecule. rsc.org This information is critical for understanding the nucleophilic and electrophilic sites within the molecule. For instance, the analysis might show a partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack, or a high electron density on the pyridine (B92270) nitrogen, indicating its basicity.

In the context of a reaction, these methods can be applied to the transition state and any intermediates to understand how charge is redistributed during the reaction process. This can provide fundamental insights into the factors that stabilize the transition state and thus influence the reaction rate.

Experimental Mechanistic Studies for Pathway Elucidation

While computational studies provide a theoretical framework, experimental validation is essential for confirming proposed reaction mechanisms. A variety of experimental techniques can be employed to probe the reactivity of this compound.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a particular bond is broken in the rate-determining step of a reaction. princeton.edunih.gov This is achieved by measuring the difference in reaction rates between a molecule with a normal isotope (e.g., hydrogen) and one with a heavier isotope (e.g., deuterium) at a specific position.

For example, if a C-H bond on the phenyl ring of this compound is thought to be broken in the rate-determining step of an electrophilic substitution reaction, one could synthesize a deuterated version of the molecule with deuterium (B1214612) at that position. If the reaction rate is significantly slower for the deuterated compound (a primary KIE), it provides strong evidence that the C-H bond is indeed broken in the rate-limiting step. wpmucdn.com The magnitude of the KIE can also provide information about the geometry of the transition state. youtube.com

Table 2: Illustrative Kinetic Isotope Effect Data

ReactionkH/kDInterpretation
Hypothetical Electrophilic Substitution6.5C-H bond cleavage is likely in the rate-determining step.
Hypothetical Nucleophilic Addition1.1C-H bond cleavage is not involved in the rate-determining step.

This table provides example data to illustrate how KIE values are interpreted in mechanistic studies.

The direct detection and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. While many intermediates are transient and difficult to isolate, various techniques can be employed to trap or observe them.

For reactions involving this compound, it might be possible to isolate an intermediate by running the reaction at a low temperature to slow down subsequent steps. The intermediate could then be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. sci-hub.se For example, in a multi-step synthesis, careful control of reaction conditions might allow for the isolation of a partially reacted molecule, providing a snapshot of the reaction pathway.

In cases where intermediates are too reactive to be isolated, trapping experiments can be performed. This involves adding a "trapping agent" to the reaction mixture that will react specifically with the intermediate to form a stable, characterizable product. The structure of this trapped product can then provide strong clues about the structure of the original intermediate.

Advanced Spectroscopic and Structural Analysis Methodologies in Organic Synthesis

Application of High-Resolution NMR Spectroscopic Techniques for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine. Both ¹H and ¹³C NMR spectroscopy would provide critical information about the molecular framework.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the phenyl and pyridine (B92270) rings would exhibit distinct chemical shifts and coupling patterns. The protons on the pyridine ring of the oxazolo[4,5-b]pyridine (B1248351) system would typically appear in the downfield region, influenced by the electronegativity of the nitrogen atom. The protons of the 2-(methylthio)phenyl group would also resonate in the aromatic region, with their specific shifts and multiplicities determined by their substitution pattern and electronic environment. The methylthio (-SCH₃) group would present as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the heterocyclic oxazolo[4,5-b]pyridine core and the phenyl ring would be characteristic of their electronic environment. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton and carbon signals and establishing the connectivity within the molecule.

Table 5.1.1: Predicted ¹H NMR Chemical Shift Ranges for Functional Groups in this compound.

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 9.0 d, t, dd
Phenyl-H 7.0 - 8.5 m

Table 5.1.2: Predicted ¹³C NMR Chemical Shift Ranges for Carbon Environments in this compound.

Carbon Environment Predicted Chemical Shift (ppm)
Oxazole (B20620) C=N 150 - 170
Pyridine C 110 - 150
Phenyl C 120 - 140

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for monitoring its synthesis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₀N₂OS).

The fragmentation pattern observed in the mass spectrum upon techniques like electron ionization (EI) would offer valuable structural information. Characteristic fragmentation pathways for the oxazolo[4,5-b]pyridine core and the substituted phenyl ring would be expected. The analysis of these fragment ions would help to confirm the connectivity of the different structural motifs within the molecule. During organic synthesis, mass spectrometry can be used to monitor the progress of the reaction by identifying the masses of starting materials, intermediates, and the final product in the reaction mixture.

Table 5.2.1: Key Mass Spectrometry Data for this compound.

Parameter Value
Molecular Formula C₁₃H₁₀N₂OS
Exact Mass 242.05

Utilizing X-ray Crystallography for Precise Molecular Structure Determination and Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for the precise determination of the three-dimensional molecular structure of a crystalline compound like this compound. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the planar or near-planar geometry of the fused heterocyclic system and the relative orientation of the phenyl ring.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for the purification and analysis of this compound from a reaction mixture. Column chromatography, using a stationary phase like silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), would be a standard method for isolating the compound from unreacted starting materials, byproducts, and other impurities. The polarity of the eluent would be optimized to achieve good separation.

Thin-layer chromatography (TLC) would be used to monitor the progress of the purification, allowing for the identification of the fractions containing the desired product. For a more precise analysis of purity and for quantitative measurements, High-Performance Liquid Chromatography (HPLC) would be employed. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile and water, would be suitable for assessing the purity of the final compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Table 5.4.1: General Chromatographic Methods for the Purification and Analysis of Oxazolo[4,5-b]pyridine Derivatives.

Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Purification
Thin-Layer Chromatography (TLC) Silica Gel Hexane/Ethyl Acetate Reaction Monitoring, Fraction Identification

Synthetic Utility and Future Directions in Organic Synthesis

Application as a Versatile Building Block for Diverse Heterocyclic Systems

The oxazolo[4,5-b]pyridine (B1248351) core serves as a valuable starting point for the synthesis of more complex, polycyclic heterocyclic systems. Its inherent reactivity allows for various chemical modifications, making it a versatile building block.

Functionalized oxazolo[4,5-b]pyridines are key intermediates in the construction of novel molecular architectures. For instance, bromo-substituted oxazolo[4,5-b]pyridines are particularly useful in palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, has been employed to introduce carboxylic acid moieties onto the pyridine (B92270) ring of the scaffold. clockss.orgresearchgate.net This transformation involves reacting a bromo-substituted oxazolopyridine with an alkene, such as methyl acrylate, in the presence of a palladium catalyst to form a new carbon-carbon bond. clockss.org Subsequent reduction of the newly introduced double bond and other functional groups can lead to a variety of derivatives. clockss.org

Furthermore, the oxazolo[4,5-b]pyridine scaffold has been elaborated into more complex systems incorporating other heterocyclic rings, such as triazoles. tandfonline.com A novel series of oxazolo[4,5-b]pyridine-based 1,2,3-triazoles has been synthesized, demonstrating the utility of the core structure in creating molecules with potential biological activities. tandfonline.comtandfonline.com These syntheses often involve multi-step sequences where the oxazolopyridine unit is first constructed and then further functionalized.

The following table summarizes the application of the oxazolo[4,5-b]pyridine scaffold as a building block for diverse heterocyclic systems:

Starting MaterialReaction TypeReagentsResulting Heterocyclic System
5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridineHeck ReactionMethyl acrylate, Pd(OAc)₂, tri-o-tolylphosphine2-(4-cyanophenyl)-6-(2-methoxycarbonylethenyl)oxazolo[4,5-b]pyridine
6-Bromo-oxazolo[4,5-b]pyridine derivativeSuzuki CouplingVarious boronic acids, Pd(PPh₃)₄, Et₃NAryl-substituted oxazolo[4,5-b]pyridine-triazole derivatives
2-Amino-3-hydroxypyridine (B21099)Condensation/CyclizationCarboxylic acids, PPSE/PPAFunctionalized 2-substituted-oxazolo[4,5-b]pyridines

Development of Novel Synthetic Reagents and Methodologies Utilizing the Oxazolo[4,5-b]pyridine Scaffold

The development of efficient and novel synthetic methodologies for constructing the oxazolo[4,5-b]pyridine scaffold itself is crucial for its utilization as a versatile building block. Traditional methods often involve the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives under harsh conditions, using reagents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net

More recent advancements have focused on milder and more efficient protocols. One such method employs a silica-supported perchloric acid (HClO₄·SiO₂) catalyst for the one-pot condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids. researchgate.net This heterogeneous catalyst offers several advantages, including high conversion rates, simple workup procedures, ambient reaction conditions, short reaction times, and the potential for catalyst reuse. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient construction of oxazolo[4,5-b]pyridine derivatives. oiccpress.com A one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines has been developed using the condensation reaction of 2-amino-3-hydroxypyridine and benzoyl chlorides under microwave irradiation in solvent-free conditions. oiccpress.com This method utilizes an amino-functionalized SBA-15 (SBA-Pr-NH₂) as a basic nanocatalyst, which can be easily recovered and reused. oiccpress.com Such microwave-assisted protocols significantly reduce reaction times and often lead to higher yields compared to conventional heating methods. oiccpress.comresearchgate.net

The following table provides a comparison of different synthetic methodologies for the preparation of oxazolo[4,5-b]pyridine derivatives:

MethodologyCatalyst/ReagentConditionsAdvantages
Conventional HeatingPPA or PPSEHigh temperature (e.g., 200°C)Established method
Heterogeneous CatalysisHClO₄·SiO₂Ambient temperatureReusable catalyst, mild conditions, simple workup
Microwave-Assisted SynthesisSBA-Pr-NH₂Microwave irradiation, solvent-freeRapid reaction times, high yields, green approach

Contribution to the Design of Novel Organic Transformations

The inherent reactivity of the oxazolo[4,5-b]pyridine scaffold and its isomers has contributed to the exploration of novel organic transformations. While the specific compound 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine has not been extensively studied in this context, related structures have been shown to undergo interesting rearrangements.

For example, a base-promoted Boulton–Katritzky rearrangement has been observed for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to the formation of 3-hydroxy-2-(2-aryl clockss.orgtandfonline.comCurrent time information in Jakarta, ID.triazol-4-yl)pyridines. nih.govnih.gov This rearrangement provides a pathway to otherwise difficult-to-access heterocyclic systems. nih.gov Similarly, the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines treated with aluminum chloride has been developed to synthesize benzo[c] Current time information in Jakarta, ID.researchgate.netnaphthyridinones. acs.org

The oxazolo[4,5-b]pyridine core also serves as a platform for demonstrating the utility of established reactions in novel contexts. As mentioned earlier, the use of palladium-catalyzed reactions, such as the Heck and Suzuki couplings, on functionalized oxazolopyridines allows for the creation of complex molecules that would be challenging to synthesize through other means. clockss.orgtandfonline.com These applications contribute to the expanding toolkit of synthetic organic chemists for the construction of diverse molecular architectures.

Perspectives on Sustainable Synthesis Approaches for Oxazolo[4,5-b]pyridine Derivatives

In line with the growing importance of green chemistry, efforts have been made to develop more sustainable synthetic routes to oxazolo[4,5-b]pyridines and related heterocycles. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted synthesis is a prominent example of a sustainable approach. The use of microwave irradiation can dramatically shorten reaction times, leading to significant energy savings. oiccpress.comnih.gov Furthermore, these reactions can often be performed under solvent-free conditions, which eliminates the need for potentially harmful and difficult-to-recycle organic solvents. oiccpress.com The development of reusable heterogeneous catalysts, such as silica-supported perchloric acid and functionalized mesoporous silica, further enhances the sustainability of these synthetic protocols. researchgate.netoiccpress.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, reducing chemical waste. researchgate.netoiccpress.com

One-pot multi-component reactions also represent a green synthetic strategy. nih.gov A series of polycyclic-fused isoxazolo[5,4-b]pyridines, an isomer of the target scaffold, were obtained through a one-pot tandem reaction under microwave irradiation in water, without the need for any additional reagents or catalysts. nih.gov Such methods are highly atom-economical and environmentally friendly.

The following table highlights some of the sustainable synthesis approaches for oxazolo[4,5-b]pyridine and related scaffolds:

Sustainable ApproachKey FeaturesExample Application
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often solvent-free.One-pot synthesis of 2-aryloxazolo[4,5-b]pyridines. oiccpress.com
Heterogeneous CatalysisUse of solid-supported, reusable catalysts.Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridines using HClO₄·SiO₂. researchgate.net
Multi-component Reactions in WaterOne-pot synthesis, use of water as a green solvent.Synthesis of isoxazolo[5,4-b]pyridines. nih.gov

Future research in this area will likely focus on the development of even more environmentally benign catalytic systems, the use of bio-based starting materials, and the application of flow chemistry techniques to enable continuous and scalable production of these valuable heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodology : A silica-supported HClO₄·SiO₂-catalyzed one-pot synthesis under ambient conditions is highly efficient. Key steps include:

  • Reacting 2-amino-3-hydroxypyridine with substituted benzoyl chlorides in methanol.
  • Using 5 mol% HClO₄/SiO₂ as a recyclable catalyst (reused 5 times with minimal activity loss).
  • Reaction completion within 2–4 hours, monitored by TLC (n-hexane:EtOAc = 2:1).
  • Yields range from 81% to 97%, depending on substituents (e.g., 97% for 2-(4-methoxyphenyl) derivative) .
    • Critical Factors : Catalyst loading, solvent choice (methanol enhances protonation), and substituent electronic effects (electron-donating groups improve regioselectivity).

Q. How are spectral characteristics (e.g., NMR, IR) used to confirm the structure of 2-(2-(methylthio)phenyl)oxazolo[4,5-b]pyridine?

  • Characterization Protocol :

  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm). Methylthio (-SMe) protons resonate as a singlet at δ 2.5 ppm.
  • ¹³C NMR : The oxazole ring carbons are observed at δ 150–160 ppm, while the pyridine carbons appear at δ 110–140 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxazole ring formation .
    • Validation : Compare experimental data with DFT/B3LYP/6-311G++(d,p)-calculated spectra to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What computational strategies are employed to predict the antimicrobial mechanism of this compound derivatives?

  • Molecular Docking :

  • Target DNA gyrase (PDB: 4KTN) to assess binding affinity. Key interactions include:
  • Hydrogen bonding between the oxazole ring and Ser107.
  • π-π stacking of the phenyl group with Tyr108.
  • RMSD Analysis : Ligand-protein complexes (e.g., P7-4KTN) show stability (RMSD = 0.146 nm) over 20 ns MD simulations .
    • DFT Studies :
  • HOMO-LUMO gaps (ΔE = 4.35–4.48 eV) correlate with antibacterial activity. Lower ΔE enhances electron transfer to microbial targets .

Q. How do substituents on the phenyl ring influence the photophysical and biological properties of oxazolo[4,5-b]pyridine derivatives?

  • Photophysical Analysis :

  • Electron-withdrawing groups (e.g., -CF₃) induce intramolecular charge transfer (ICT), shifting emission maxima in solvents of varying polarity (Δλ = 50 nm in DMSO vs. hexane) .
  • pH-dependent fluorescence: Protonation at N3 of the pyridine ring quenches emission at pH < 4 .
    • Biological Impact :
  • -CF₃ and -OCH₃ substituents enhance antibacterial activity (MIC = 8–16 µg/mL against P. aeruginosa), outperforming gentamicin .
  • Methylthio (-SMe) improves membrane permeability due to lipophilicity (logP = 2.8) .

Q. How can data contradictions in antimicrobial studies across different research groups be resolved?

  • Case Study : Discrepancies in MIC values for 2-(4-methoxyphenyl) derivatives:

  • Reen et al. (2017): MIC = 32 µg/mL (vs. E. coli) .
  • Celik et al. (2021): MIC = 16 µg/mL (same strain) .
    • Resolution Strategies :
  • Standardize assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Validate bacterial strain sensitivity (e.g., ATCC vs. clinical isolates).
  • Control for solvent effects (DMSO >1% inhibits growth) .

Methodological Challenges and Solutions

Q. What experimental and computational approaches are used to analyze regioselectivity in oxazolo[4,5-b]pyridine synthesis?

  • Regioselectivity Drivers :

  • DFT-Based Local Nucleophilicity (Nₖ) : Higher Nₖ at C2 of 2-amino-3-hydroxypyridine directs benzoylation to form the oxazole ring (Nₖ = 3.72 vs. 2.15 at C6) .
    • Experimental Validation :
  • X-ray crystallography confirms exclusive formation of the 4,5-b regioisomer (no 5,4-b byproducts detected) .

Q. How are ADME properties predicted for this compound derivatives?

  • In Silico Profiling :

  • Lipinski’s Rule : MW < 500, logP < 5, H-bond donors < 5, acceptors < 10. Example (P7): MW = 320.3, logP = 3.1, H-bond acceptors = 5 .
  • Bioavailability Radar : Polar surface area (PSA = 65 Ų) predicts moderate blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.